2-Bromo-6-isocyanopyridine
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Overview
Description
2-Bromo-6-isocyanopyridine is a versatile compound known for its unique reactivity and stability. It is a member of the isocyanide family, which is characterized by the presence of a functional group with a nucleophilic and electrophilic terminal carbon. This compound has gained attention due to its applications in multicomponent reactions and its role as a convertible isocyanide .
Preparation Methods
The synthesis of 2-Bromo-6-isocyanopyridine involves several stepsThe reaction conditions typically involve the use of bromine and a suitable solvent, such as dichloromethane, under controlled temperatures . Industrial production methods focus on optimizing yield and purity while minimizing hazardous by-products and waste .
Chemical Reactions Analysis
2-Bromo-6-isocyanopyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Multicomponent Reactions: It is widely used in Ugi reactions, where it reacts with amines, aldehydes, and carboxylic acids to form complex products.
Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form corresponding amides.
Common reagents used in these reactions include amines, aldehydes, carboxylic acids, and various solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Bromo-6-isocyanopyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocycles and other complex molecules.
Biology: It serves as a precursor in the synthesis of bioactive compounds, including pharmaceuticals.
Medicine: It has been utilized in the synthesis of potent opioids, such as carfentanil.
Industry: Its stability and reactivity make it valuable in the production of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-6-isocyanopyridine involves its ability to act as a nucleophile and an electrophile. This dual reactivity allows it to participate in a variety of chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
2-Bromo-6-isocyanopyridine is unique among isocyanides due to its stability and reactivity. Similar compounds include:
- 2-Isocyanopyrimidine
- 2-Acylphenylisocyanides
- o-Isocyanobenzaldehyde
Compared to these compounds, this compound offers a balance of nucleophilicity and leaving group capacity, making it a preferred choice in many synthetic applications .
Properties
IUPAC Name |
2-bromo-6-isocyanopyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2/c1-8-6-4-2-3-5(7)9-6/h2-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQGDEWHHLWZGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=NC(=CC=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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